HCO3−-mediated highly efficient photoelectrochemical dioxygenation of arylalkenes: triple roles of HCO3−-derived radicals†
Energy & Environmental Science Pub Date: 2023-11-13 DOI: 10.1039/D3EE02948D
Abstract
Alkene dioxygenation reactions are significant organic transformation process, but the direct oxidation of alkenes on photoanodes exhibits quite poor yields for dioxygenation products. Here, we report that the presence of bicarbonate in a heterogenous photoelectrochemical (PEC) cell can achieve efficient dioxygenation of alkenes under mild conditions. A broad range of alkene substrates with a variety of substitute groups can be effectively oxygenated to diols or α-hydroxy ketones, with a product yield of up to 89%. Furthermore, we identified that the diol product is formed via a peroxydiol intermediate. Spin-trap electron paramagnetic resonance (EPR) experiments show that the HCO3−-derived radicals are important active species. Accordingly, we propose a triple role for formed HCO3−-derived radicals in the dioxygenation of alkenes: attacking the CC bond of the alkene to initiate the reaction, producing ˙CO4− active species for the formation of a peroxydiol intermediate, and reducing the peroxydiol to a diol. The present work provides a promising strategy for the transformation of alkenes with green radicals and paves the way for the application of HCO3− in PEC organic synthesis.
Recommended Literature
- [1] Oxidation of olefins using molecular oxygen catalyzed by a part per million level of recyclable copper catalyst under mild conditions†
- [2] Back matter
- [3] Inorganic
- [4] SERS-active substrate assembled by Ag NW-embedded porous polystyrene fibers†
- [5] First example of “click” copper(i) catalyzed azide-alkynecycloaddition in supercritical carbon dioxide: application to the functionalization of aliphatic polyesters
- [6] Straightforward synthesis of MTW-type magnesium silicalite for CO2 fixation with epoxides under mild conditions†
- [7] Hydrogels formed from Fmoc amino acids†
- [8] One-step synthesis of silver nanoparticle-filled nylon 6 nanofibers and their antibacterial properties
- [9] Synthesis of a vanadium analog of siliceous FER
- [10] Determination of ascorbic acid in pharmaceuticals using direct ultraviolet spectrophotometry
Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 107016-79-5
-
CAS no.: 1644-82-2
-
CAS no.: 155535-23-2